1-(6-Azidohexyl)-3,3-difluoropyrrolidine
Description
1-(6-Azidohexyl)-3,3-difluoropyrrolidine is a fluorinated pyrrolidine derivative featuring a six-carbon azide-terminated alkyl chain. The 3,3-difluoropyrrolidine core reduces basicity (pKa ~7.5) compared to non-fluorinated pyrrolidine (pKa 11.3), enhancing stability in acidic environments . The azidohexyl group enables applications in click chemistry (e.g., CuAAC reactions) for bioconjugation, drug delivery, or polymer synthesis.
Properties
Molecular Formula |
C10H18F2N4 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
1-(6-azidohexyl)-3,3-difluoropyrrolidine |
InChI |
InChI=1S/C10H18F2N4/c11-10(12)5-8-16(9-10)7-4-2-1-3-6-14-15-13/h1-9H2 |
InChI Key |
AMUNVXDRCUDXRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)CCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Azidohexyl)-3,3-difluoropyrrolidine typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. The reaction is carried out under mild conditions, often in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is usually maintained between 50-70°C to ensure complete conversion of the halogenated precursor to the azido compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Azidohexyl)-3,3-difluoropyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding amines or thioethers.
Cycloaddition Reactions: The azido group participates in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.
Reducing Agents: Such as LiAlH4 for the reduction of the azido group.
Solvents: Polar aprotic solvents like DMF and DMSO are commonly used.
Major Products Formed
1,2,3-Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
1-(6-Azidohexyl)-3,3-difluoropyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Azidohexyl)-3,3-difluoropyrrolidine is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various applications. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(6-Azidohexyl)-3,3-difluoropyrrolidine with structurally related compounds:
Key Comparative Insights :
Structural Flexibility vs.
Synthetic Accessibility :
- 3,3-Difluoropyrrolidine derivatives are synthesized via aza-Michael addition (61–75% yields) or Claisen rearrangement/Ru(VIII) oxidation, emphasizing cost-effectiveness for scale-up .
- Azide-containing derivatives (e.g., 1-(2-Azidoethyl)-3,3-difluoropyrrolidine) face discontinuation challenges, possibly due to azide instability or safety concerns .
Reactivity and Stability :
- Fluorination at the 3,3-position universally lowers basicity, making these compounds suitable for reactions requiring pH-sensitive conditions .
- The azidohexyl group’s length may improve metabolic stability compared to shorter-chain analogs, though this requires empirical validation.
Research Findings and Data
Thermodynamic and Kinetic Data :
- Basicity : 3,3-Difluoropyrrolidine derivatives exhibit pKa ~7.5, enabling stability under physiological conditions .
- Reaction Efficiency: Aza-Michael additions with morpholine yield 73% for 3,3-difluoropyrrolidine derivatives, comparable to non-fluorinated analogs (61–75%) .
Supplier Landscape :
- 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine (CAS 1257294-08-8) is available at ≥98% purity from specialty chemical suppliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
